5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride
Overview
Description
5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride is a useful research compound. Its molecular formula is C6H6ClNO3S2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
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Biological Activity
5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a methylcarbamoyl group and a sulfonyl chloride moiety. This unique structure may contribute to its interactions with various biological targets.
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene have been shown to inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties .
2. Anticancer Potential
The compound's potential as an anticancer agent has been explored in several studies. Compounds with thiophene groups have been associated with the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The sulfonyl chloride group may enhance reactivity towards nucleophiles, potentially allowing for interactions with DNA or proteins involved in cancer progression .
3. Enzyme Inhibition
The mechanism of action for this compound may involve the inhibition of specific enzymes. Similar compounds have been reported to act as inhibitors of various enzymes, including those involved in metabolic pathways relevant to cancer and infectious diseases .
Case Studies
-
Antimicrobial Activity Assessment
A study evaluated the antimicrobial effects of thiophene derivatives against Escherichia coli and Staphylococcus aureus, revealing significant inhibitory effects at low concentrations. While specific data on this compound was not provided, its structural similarity suggests potential efficacy against these pathogens . -
Anticancer Efficacy
In vitro studies assessed the cytotoxicity of related thiophene compounds against pancreatic cancer cell lines (Panc-1, AsPC-1). The IC50 values ranged from 0.051 µM to 0.222 µM, indicating potent anticancer activity. The presence of the sulfonyl chloride group may enhance the compound's ability to interact with cellular targets .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation: Similar compounds have been shown to intercalate between DNA base pairs, disrupting transcription and replication processes.
- Enzyme Targeting: The compound may inhibit key enzymes involved in cellular metabolism or signal transduction pathways, leading to reduced viability in cancer cells or pathogens .
Comparative Analysis
Compound | Biological Activity | IC50 Values | Mechanism |
---|---|---|---|
This compound | Antimicrobial, Anticancer | TBD | DNA intercalation, enzyme inhibition |
Thiophene derivative A | Antibacterial | 0.1 µM | Cell membrane disruption |
Thiophene derivative B | Cytotoxic against cancer cells | 0.051 µM - 0.222 µM | Apoptosis induction |
Properties
IUPAC Name |
5-(methylcarbamoyl)thiophene-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S2/c1-8-6(9)5-2-4(3-12-5)13(7,10)11/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDELKMMSLSKSLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672456 | |
Record name | 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-61-9 | |
Record name | 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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